molecular formula C10H10N4O B290211 5-Amino-1-benzyltriazole-4-carbaldehyde CAS No. 49789-96-0

5-Amino-1-benzyltriazole-4-carbaldehyde

Cat. No.: B290211
CAS No.: 49789-96-0
M. Wt: 202.21 g/mol
InChI Key: QNVIDHUUXYCWGT-UHFFFAOYSA-N
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Description

5-Amino-1-benzyltriazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H10N4O and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49789-96-0

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

5-amino-1-benzyltriazole-4-carbaldehyde

InChI

InChI=1S/C10H10N4O/c11-10-9(7-15)12-13-14(10)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2

InChI Key

QNVIDHUUXYCWGT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)N

Origin of Product

United States

Significance of Triazole and Carbaldehyde Moieties in Organic Synthesis

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in medicinal chemistry and drug discovery, with triazole derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. mdpi.comresearchgate.netnih.govnih.gov The triazole core is recognized for its ability to form stable, aromatic systems that can engage in various intermolecular interactions, making it an excellent scaffold for designing new therapeutic agents. nih.govrsc.org The development of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible. nih.govbeilstein-journals.org

The carbaldehyde group (a formyl group) is a highly versatile functional group in organic synthesis. Its electrophilic carbon atom makes it susceptible to nucleophilic attack, enabling a vast number of chemical transformations. These include the formation of Schiff bases, Wittig reactions, aldol (B89426) condensations, and reductive aminations, providing a gateway to a diverse range of more complex molecules. The presence of a carbaldehyde on the triazole ring, as seen in 5-Amino-1-benzyltriazole-4-carbaldehyde, offers a reactive handle for further functionalization of the heterocyclic core.

Contextualization Within N Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds (N-heterocycles) are fundamental to the chemistry of life and are prevalent in a vast number of natural products and synthetic pharmaceuticals. The 1,2,3-triazole ring system is a prominent member of this class. rsc.orgnih.gov The synthesis of substituted 1,2,3-triazoles is a well-established area of N-heterocyclic chemistry, with the Huisgen 1,3-dipolar cycloaddition of azides and alkynes being a primary method. nih.gov

5-Amino-1-benzyltriazole-4-carbaldehyde belongs to the family of 5-aminotriazoles, which are valuable precursors in the synthesis of various fused heterocyclic systems. nih.gov The amino group at the 5-position can act as a nucleophile, participating in cyclization reactions to form new rings. The benzyl (B1604629) group at the N-1 position enhances the compound's lipophilicity and can influence its biological activity and solubility. The strategic placement of the amino and carbaldehyde groups on the triazole ring allows for a range of selective chemical modifications, making it a versatile intermediate in the construction of novel N-heterocyclic architectures.

Spectroscopic Characterization and Structural Elucidation of 5 Amino 1 Benzyltriazole 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. For 5-Amino-1-benzyltriazole-4-carbaldehyde, the spectrum is expected to show distinct signals corresponding to the aldehyde, the amino group, and the benzyl (B1604629) moiety.

The anticipated signals would include:

A highly deshielded singlet for the aldehyde proton (-CHO), typically found far downfield.

A singlet for the two protons of the benzylic methylene (B1212753) group (-CH₂-).

A series of multiplets in the aromatic region corresponding to the five protons of the phenyl ring.

A broad singlet for the two protons of the primary amino group (-NH₂), which may be subject to exchange with trace water in the solvent.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-CHO (Aldehyde)9.5 - 10.5s (singlet)1H
Ar-H (Phenyl)7.2 - 7.5m (multiplet)5H
-CH₂- (Benzylic)5.4 - 5.8s (singlet)2H
-NH₂ (Amino)5.0 - 6.0 (broad)s (singlet)2H

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of all carbons in the structure.

For this compound, the spectrum would be expected to show ten distinct signals:

A signal for the aldehyde carbonyl carbon, which is typically the most downfield signal.

Two signals for the C4 and C5 carbons of the triazole ring.

Four signals for the carbons of the benzyl group (one for the -CH₂- and three for the phenyl ring, accounting for symmetry).

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Aldehyde)180 - 190
C5-NH₂ (Triazole)150 - 160
C4-CHO (Triazole)140 - 150
Ar-C (ipso)135 - 140
Ar-C (ortho, meta, para)125 - 130
-CH₂- (Benzylic)50 - 55

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity of the molecular structure. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this molecule, COSY would show correlations between the adjacent protons within the phenyl ring of the benzyl group. nih.govmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov It would be used to definitively link the proton signals for the benzylic -CH₂- and the aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). nih.gov HMBC is crucial for connecting the different fragments of the molecule. Key expected correlations would include the signal from the benzylic -CH₂- protons to the C5 carbon of the triazole ring and to the ipso-carbon of the phenyl ring. Furthermore, a correlation from the aldehyde proton to the C4 carbon of the triazole ring would provide definitive proof of the structure. mdpi.com

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the chemical environment of nitrogen atoms. Although less common than ¹H or ¹³C NMR due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it provides invaluable information for nitrogen-rich compounds. For this compound, four distinct nitrogen signals would be expected: one for the primary amino group and one for each of the three non-equivalent nitrogen atoms within the 1,2,3-triazole ring. The chemical shifts of these nitrogens are highly sensitive to their electronic environment (e.g., imine-like vs. amine-like), which aids in the definitive structural assignment of the heterocyclic core.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. This is achieved by distinguishing between compounds that may have the same nominal mass but different chemical formulas. For this compound, the molecular formula is C₁₀H₁₀N₄O. HRMS analysis would measure the exact mass of the protonated molecule [M+H]⁺ and compare it to the theoretically calculated mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₀N₄O
Calculated Exact Mass [M]202.08546 g/mol
Calculated Mass [M+H]⁺203.09274 g/mol
Observed Mass [M+H]⁺To be determined experimentally

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Experimental tandem mass spectrometry data detailing the specific fragmentation pathways for this compound are not extensively published. However, fragmentation behavior can be predicted based on the analysis of its core structures and related amino acid or heterocyclic compounds.

In positive-ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ would be the precursor ion. The most probable initial fragmentation would involve the loss of stable neutral molecules. Common losses for protonated amino acids and related structures include the combined loss of water and carbon monoxide (H₂O + CO) from the aldehyde and amino groups. uni.lu The benzyl group is a prominent structural feature and is expected to be a major fragment. Cleavage of the C-N bond connecting the benzyl group to the triazole ring would likely yield a stable benzyl cation (C₇H₇⁺) at m/z 91 or a tropylium (B1234903) ion, a common and significant peak in the mass spectra of benzyl-containing compounds. Subsequent fragmentation of the remaining triazole core would follow, involving ring opening and loss of small molecules like N₂ or HCN.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for the related compounds, 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and its corresponding carboxamide. These theoretical values provide an estimation of the ionic dimensions that could be expected. uni.luuni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for Analogs of this compound Note: This data is for related compounds and serves as an estimation.

Compound Adduct m/z Predicted CCS (Ų)
5-amino-1-benzyltriazole-4-carboxylic acid [M+H]⁺ 219.08765 146.2
5-amino-1-benzyltriazole-4-carboxylic acid [M+Na]⁺ 241.06959 154.8
5-amino-1-benzyltriazole-4-carboxylic acid [M-H]⁻ 217.07309 148.0
5-amino-1-benzyltriazole-4-carboxamide [M+H]⁺ 218.10364 146.5
5-amino-1-benzyltriazole-4-carboxamide [M+Na]⁺ 240.08558 154.9

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Table 2: Predicted Infrared (IR) Spectroscopy Bands for this compound Note: These are predicted ranges based on standard functional group frequencies.

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Amino (N-H) Symmetric & Asymmetric Stretch 3400 - 3200 Medium-Strong
Amino (N-H) Scissoring 1650 - 1580 Medium-Variable
Aromatic C-H (Benzyl) Stretch 3100 - 3000 Medium-Weak
Aldehyde C-H (Fermi Doublet) Stretch 2850 - 2800 & 2750 - 2700 Weak
Carbonyl (C=O) Stretch 1715 - 1680 Strong
Triazole/Aromatic C=N, C=C Ring Stretch 1600 - 1450 Medium-Variable

The N-H stretching region would likely show two distinct bands characteristic of a primary amine. The C=O stretch of the aldehyde is expected to be a strong, sharp peak around 1700 cm⁻¹. The presence of the benzyl group would be confirmed by aromatic C-H stretching peaks above 3000 cm⁻¹ and strong out-of-plane bending bands below 800 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination

There are no published crystal structures specifically for this compound in major crystallographic databases. However, the crystal structure of the closely related 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide has been determined, providing valuable insight into the likely solid-state conformation and packing of the target molecule. nih.gov The structure of this analog crystallizes in the monoclinic space group P 1 21/c 1. nih.gov It is reasonable to assume that the carbaldehyde derivative would exhibit similar fundamental structural features, such as the planarity of the triazole ring and the orientation of the benzyl substituent. Intermolecular hydrogen bonding involving the amino group and the carbonyl oxygen (of the aldehyde) would be expected to play a crucial role in the crystal packing.

Table 3: Crystallographic Data for the Analog Compound: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide Source: Crystallography Open Database (COD), Associated with Izsák et al., 2015. nih.gov

Parameter Value
COD Number 7036388
Formula C₁₀H₁₁N₅O
Space Group P 1 21/c 1
a 11.731 Å
b 7.423 Å
c 11.188 Å
α 90.00°
β 93.655°

Computational Chemistry and Quantum Mechanical Studies

Molecular Geometry and Conformational Analysis

Computational studies on this compound have not been specifically reported. However, computational analysis of similar structures, like peptidotriazolamers, reveals key conformational properties. frontiersin.org For the target molecule, density functional theory (DFT) calculations would likely show that the 1,2,3-triazole ring is nearly planar. The primary conformational flexibility would arise from the rotation around two key single bonds: the C-C bond between the triazole ring and the aldehyde group, and the N-CH₂ bond of the benzyl substituent. The lowest energy conformation would be determined by a balance between steric hindrance (e.g., between the aldehyde oxygen and the benzyl group) and electronic effects like hyperconjugation. Intramolecular hydrogen bonding between the amino group and the aldehyde oxygen could also influence the preferred geometry.

Electronic Structure and Bonding Properties

The electronic properties of 1,2,3-triazoles are well-documented. The triazole ring acts as an amide bond isostere, possessing a significant dipole moment and the ability to participate in hydrogen bonding. frontiersin.org In this compound, the amino group at position 5 acts as a strong electron-donating group through resonance, increasing the electron density of the triazole ring. Conversely, the carbaldehyde group at position 4 is an electron-withdrawing group. This "push-pull" electronic arrangement would lead to significant polarization of the molecule. The nitrogen atoms N2 and N3 of the triazole ring would act as hydrogen bond acceptors, while the N-H protons of the amino group would serve as hydrogen bond donors. A molecular electrostatic potential (MEP) map would likely show negative potential (red/yellow) localized around the triazole nitrogens and the carbonyl oxygen, and positive potential (blue) around the amino hydrogens.

Advanced Research Applications of 5 Amino 1 Benzyltriazole 4 Carbaldehyde in Chemical Sciences

Application as a Core Building Block in Complex Chemical Synthesis

The strategic placement of reactive functional groups makes 5-Amino-1-benzyltriazole-4-carbaldehyde a powerful precursor in the assembly of intricate molecular structures, particularly in the realm of heterocyclic chemistry and medicinal chemistry.

Construction of Novel Fused Heterocyclic Systems

One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems. These scaffolds are of immense interest due to their prevalence in biologically active compounds and functional materials. The presence of both an amino group and a carbaldehyde function on the triazole ring allows for a variety of cyclization reactions.

For instance, derivatives of 5-aminotriazole-4-carbaldehyde are key intermediates in the synthesis of pyrazolo[4,3-e] rsc.orgnih.govmdpi.comtriazolo[1,5-c]pyrimidines. These fused systems are recognized for their potential as kinase inhibitors and anticancer agents. The synthesis often involves the condensation of the aminotriazole carbaldehyde with a suitable partner, followed by an oxidative cyclization step to yield the final tricyclic structure. The general mechanism for the formation of such fused pyrimidine (B1678525) derivatives often involves an initial Knoevenagel condensation between the aldehyde and an active methylene (B1212753) compound, followed by a Michael-type addition of the amino group and subsequent intramolecular cyclization and dehydration. nih.gov

The versatility of this approach is demonstrated by the ability to introduce a variety of substituents onto the final heterocyclic system by choosing appropriately substituted starting materials. This modularity is crucial for developing structure-activity relationships in drug discovery programs. Research has shown that modifications at different positions of the pyrazolo-triazolo-pyrimidine core can significantly influence the biological activity, leading to the discovery of potent and selective antagonists for various receptors.

Precursors for Peptidomimetic Design and Amino Acid Analogs

The triazole ring is increasingly being recognized as a valuable scaffold in the design of peptidomimetics and amino acid analogs. nih.govmdpi.com Peptidomimetics are compounds that mimic the structure and function of peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation. nih.gov The 1,2,3-triazole moiety, in particular, is considered an excellent surrogate for the amide bond in peptides. nih.govresearchgate.net

While direct research on this compound as a precursor for peptidomimetics is an emerging area, the known chemistry of triazoles provides a strong foundation for its potential in this field. nih.govnih.gov The aldehyde functionality can be used to introduce the triazole core into a peptide backbone or to create novel side-chain functionalities. The amino group, in turn, can be a handle for further modifications or can act as a key pharmacophoric feature. The triazole ring itself can rigidify the peptide backbone, which can lead to improved binding affinity and selectivity for biological targets. nih.govrsc.org

The synthesis of triazole-containing amino acid analogs is a key strategy in peptidomimetic design. These non-natural amino acids can be incorporated into peptide sequences to modulate their conformational properties and biological activity. nih.gov The structural features of this compound make it an attractive starting point for the synthesis of such complex amino acid surrogates.

Reagents for Site-Specific Protein and Peptide Modification

The selective modification of proteins and peptides is a powerful tool in chemical biology for studying protein function, developing new therapeutics, and creating novel biomaterials. The aldehyde group of this compound and its analogs can be exploited for the site-specific modification of biomolecules.

Aldehyde tags can be introduced into proteins, for example, by the oxidation of an N-terminal serine or threonine residue. mdpi.com These aldehyde groups can then react with specific reagents to form stable linkages. While not directly involving the title compound, research on other triazole-4-carbaldehydes, such as 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, has demonstrated their utility for the selective N-terminal labeling of proteins under mild, aqueous conditions. This reaction proceeds through the formation of an imine, followed by a rearrangement that incorporates the amine nitrogen into the triazole ring. This methodology allows for the attachment of various labels, such as fluorescent dyes or biotin, to proteins with high specificity.

The benzyl (B1604629) group on the triazole ring of the title compound could offer advantages in terms of solubility and non-covalent interactions with the protein surface, potentially influencing the efficiency and selectivity of the labeling reaction.

Contributions to Materials Science and Corrosion Inhibition Research

The unique electronic and structural properties of triazole derivatives also lend themselves to applications in materials science, particularly in the development of corrosion inhibitors.

Triazole compounds are well-known for their ability to protect various metals and alloys from corrosion. ijcsi.proresearchgate.netijcsi.pro Their efficacy is generally attributed to the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring, which facilitate adsorption onto the metal surface, forming a protective film. ijcsi.promdpi.com This film acts as a barrier, hindering the corrosive processes.

Research on various triazole derivatives, including those with benzyl substituents, has demonstrated their effectiveness as corrosion inhibitors for mild steel and other metals in acidic and neutral environments. mdpi.comampp.org For instance, 1-benzyl-4-phenyl-1H-1,2,3-triazole has been shown to be an excellent corrosion inhibitor for mild steel, acting as a mixed-type inhibitor through both physisorption and chemisorption mechanisms. mdpi.comampp.org The adsorption process involves the interaction of the triazole's nitrogen atoms and the π-electrons of the aromatic rings with the metal's d-orbitals. ijcsi.pro

Although specific studies on this compound as a corrosion inhibitor are not widely reported, its structural features suggest significant potential in this area. The presence of the amino group could further enhance its adsorption onto metal surfaces through additional coordination sites. The benzyl group can also contribute to the formation of a more compact and hydrophobic protective layer.

Triazole Derivative Metal/Alloy Corrosive Medium Inhibition Efficiency (%) Inhibition Mechanism
1-Benzyl-4-phenyl-1H-1,2,3-triazoleMild Steel1 M HCl>95Mixed-type (Chemi/Physisorption) mdpi.com
1-Benzyl-4-phenyl-1H-1,2,3-triazoleSteel RebarSynthetic Pore Solution + 2 M NaCl85.2Adsorption ampp.org
3-Aryl/hetaryl-5-amino-1H-1,2,4-triazolesCopper1% HClVaries with substituentPassivating activity rsc.org
1,2,3-BenzotriazoleAluminum AlloysNeutral solutionsHighAdsorption, blocking of intermetallics ijcsi.pro

Fundamental Investigations in Heterocyclic Reaction Mechanisms

The synthesis of fused heterocyclic systems from this compound and related compounds provides a rich platform for investigating fundamental reaction mechanisms in heterocyclic chemistry. The interplay between the amino and aldehyde functionalities allows for a variety of reaction pathways, often leading to complex and sometimes unexpected products.

The formation of fused pyrimidines from aminotriazole carbaldehydes typically proceeds through a series of well-established reaction steps, including Knoevenagel condensation, Michael addition, and cyclization. nih.gov However, the specific substitution pattern on the triazole ring and the reaction conditions can significantly influence the course of the reaction. For example, studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes have shown the formation of stable hemiaminals as intermediates, providing insight into the initial steps of Schiff base formation.

Furthermore, the triazole ring itself can participate in rearrangements. The Dimroth rearrangement, a well-known isomerization of certain substituted triazoles, is a potential reaction pathway that needs to be considered when designing syntheses with these building blocks. Understanding these fundamental reaction mechanisms is crucial for controlling the outcome of synthetic transformations and for the rational design of new synthetic methodologies.

Future Directions and Emerging Research Avenues

The versatility of this compound suggests a bright future with numerous emerging research avenues. Its applications are expected to expand further in medicinal chemistry, materials science, and beyond.

In medicinal chemistry, the focus will likely be on the synthesis of novel, highly functionalized heterocyclic compounds with improved biological activity. nih.govnih.gov The use of this building block in diversity-oriented synthesis could lead to the rapid generation of large libraries of compounds for high-throughput screening against a wide range of biological targets. mdpi.com The development of new triazole-based peptidomimetics with enhanced pharmacokinetic properties is another promising area. nih.govnih.gov

In materials science, there is a growing interest in the development of "smart" materials. The triazole moiety is known to be a component of various functional materials, including organic light-emitting diodes (OLEDs) and microporous organic polymers (MOPs). nih.govresearchgate.net The specific functional groups of this compound could be exploited to create new materials with tailored optical, electronic, or adsorption properties. Further research into its application as a corrosion inhibitor for a wider range of metals and alloys, particularly in synergistic formulations with other inhibitors, is also warranted. researchgate.netijcsi.pro

The exploration of new catalytic systems for reactions involving this compound could open up novel synthetic pathways and improve the efficiency and sustainability of existing methods. The development of "green" synthetic protocols, for example, using microwave assistance or environmentally benign solvents, is an area of increasing importance. dergipark.org.tr As our understanding of the fundamental chemistry of this compound grows, so too will the scope of its applications in addressing challenges in science and technology. rsc.orgmdpi.com

Development of Novel Synthetic Methodologies

The synthesis of this compound and its derivatives is a key area of research, enabling its broader application. Methodologies have been developed that allow for the efficient construction of this triazole core, which can then be elaborated upon.

Two primary routes for the synthesis of the analogous 4-amino-1-benzyl-1,2,3-triazole-5-carbaldehyde have been established, which provide a foundational understanding for the synthesis of the target compound. One method involves the catalytic hydrogenation of the corresponding 5-carbonitrile precursor over a palladium catalyst in the presence of hydrochloric acid. rsc.org A second approach begins with the esterification of 4-amino-1-benzyl-1,2,3-triazole-5-carboxylic acid, followed by reduction of the resulting ester to the 5-hydroxymethyl derivative. This intermediate is then oxidized using manganese dioxide to yield the desired aldehyde. rsc.org

While these methods are effective, research continues to explore more direct and versatile synthetic strategies. For instance, ruthenium-catalyzed cycloaddition reactions of N-Boc ynamides with azides have been developed to produce protected 5-amino-1,2,3-triazole-4-carboxylic acids. organic-chemistry.orgnih.gov This approach offers excellent regiocontrol and avoids the potential for Dimroth rearrangement, a common side reaction in triazole chemistry. organic-chemistry.orgnih.gov Such advancements in the synthesis of the core structure are critical for facilitating the exploration of the carbaldehyde's reactivity in novel synthetic transformations.

A modular synthetic approach has also been highlighted in the context of creating libraries of related compounds, such as 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamides. nih.gov This involves a [3+2] cycloaddition between an azide (B81097) and a nitrile, demonstrating the adaptability of the core synthesis to generate diverse structures. nih.gov

Exploration of Expanded Structural Diversity

The aldehyde functionality of this compound is a key handle for introducing structural diversity. This reactive group can participate in a wide array of chemical transformations, leading to the generation of complex molecular architectures and libraries of compounds for various applications.

One of the most powerful applications of this aldehyde is in multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. The aldehyde group can readily react with various nucleophiles, such as amines and active methylene compounds, to generate a diverse range of heterocyclic systems. For example, the condensation of aminoazoles with aldehydes and 1,3-dicarbonyl compounds is a well-established method for the synthesis of fused pyrimidine systems. nih.govrsc.org While not specifically detailing the use of this compound, these reactions illustrate the potential of its aldehyde group to participate in the formation of novel fused heterocyclic scaffolds.

The amino group on the triazole ring also provides a site for further functionalization, expanding structural diversity. For instance, the Buchwald-Hartwig cross-coupling reaction has been employed to synthesize a variety of 5-(het)arylamino-1,2,3-triazole derivatives from the corresponding 5-amino or 5-halo-1,2,3-triazoles. nih.govnih.gov This palladium-catalyzed amination allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position, significantly increasing the accessible chemical space.

Furthermore, the aldehyde can be used as a precursor to other functional groups, which can then be used to build more complex structures. For example, the synthesis of 1,2,3-triazole-fused 1,4-benzodiazepines has been achieved through a sequential reductive amination of an azidobenzaldehyde with propargylamine (B41283) followed by an intramolecular Huisgen cycloaddition. researchgate.net This strategy highlights how the aldehyde functionality can be a key component in a cascade of reactions leading to complex, polycyclic molecules. The resulting scaffolds can then be further diversified through various chemical transformations. researchgate.net

The table below showcases examples of diverse heterocyclic systems that can be potentially synthesized from precursors like this compound through various synthetic strategies.

Starting Material AnalogueReaction TypeResulting Heterocyclic SystemReference
4-Amino-5-carboxamido-1,2,3-triazoleMulticomponent ReactionTriazolopyrimidines beilstein-journals.orgnih.gov
5-Amino-1,2,3-triazole-4-carboxamideMulticomponent ReactionSpiroheterocycles nih.gov
2-AzidobenzaldehydeReductive Amination/Cycloaddition1,2,3-Triazolo-1,4-benzodiazepines researchgate.net
5-Amino-1,2,3-triazolesBuchwald-Hartwig Amination5-(Het)arylamino-1,2,3-triazoles nih.govnih.gov

Innovations in Sustainable Chemical Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, and the chemistry of 1,2,3-triazoles is no exception. Research in this area focuses on the use of environmentally benign solvents, catalysts, and energy sources to reduce the environmental impact of chemical processes.

While specific green chemistry applications for this compound are not extensively documented, the broader field of triazole synthesis provides a strong indication of the potential for sustainable innovations. The use of greener solvents such as water and glycerol (B35011) has been successfully demonstrated in the synthesis of 1,2,3-triazoles. beilstein-journals.org For instance, catalyst-free, one-pot, three-component syntheses of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles have been efficiently carried out in a mixture of water and ethanol (B145695) at room temperature, showcasing a sustainable approach to related heterocyclic systems.

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. mdpi.com The direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate under microwave irradiation has been developed as a green and straightforward method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles. mdpi.comresearchgate.net This approach avoids the use of hazardous reagents like acyl chlorides. researchgate.net

The development of reusable catalysts is another cornerstone of sustainable chemistry. The use of ionic liquids as both solvent and catalyst in the synthesis of 1,2,3-triazoles is a promising avenue, as they often exhibit high thermal stability and can be recycled. organic-chemistry.org

The following table summarizes some green chemistry approaches that are relevant to the synthesis of the this compound scaffold and its derivatives.

Green Chemistry PrincipleApplication in Triazole SynthesisPotential BenefitReference
Use of Greener SolventsSynthesis in water or glycerolReduced use of volatile organic compounds beilstein-journals.org
Catalyst-Free ReactionsOne-pot synthesis in aqueous mediaAvoids toxic metal catalysts
Microwave-Assisted SynthesisDirect condensation of carboxylic acidsShorter reaction times, energy efficiency mdpi.comresearchgate.net
Reusable CatalystsIonic liquids as catalysts and solventsCatalyst and solvent recycling organic-chemistry.org

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